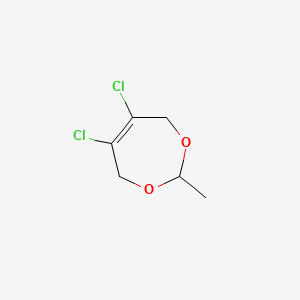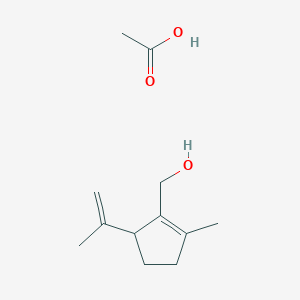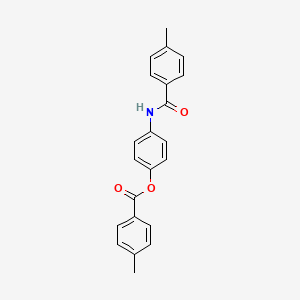![molecular formula C13H11N3O3 B14425873 10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione CAS No. 80547-90-6](/img/structure/B14425873.png)
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione is a heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrimidoquinoline family, which is characterized by a fused ring system combining pyrimidine and quinoline moieties. Its structure allows for diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione typically involves a multi-component reaction. One common method is the three-component one-pot reaction, which includes barbituric acid, aldehydes, and anilines . This reaction is facilitated by microwave-assisted intramolecular cyclization, which enhances the efficiency and yield of the desired product . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the scalability and reproducibility of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological activities.
Applications De Recherche Scientifique
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 10-ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione involves its interaction with cellular components, particularly mitochondria. It acts as a mitochondria activator, enhancing the production of adenosine triphosphate (ATP) and promoting energy metabolism . The compound also influences the morphological growth of neurons by inducing the branching of axons and dendrites and increasing the number of excitatory synapses . These effects are mediated through its interaction with nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for mitochondrial function .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Ethyl-3-methylpyrimido[4,5-b]quinoline-2,4-dione: This compound shares a similar core structure but differs in the substitution pattern, which can affect its chemical and biological properties.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Another related compound with variations in the substituents on the quinoline ring.
Uniqueness
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to activate mitochondria and promote neuronal growth sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry and pharmacology .
Propriétés
Numéro CAS |
80547-90-6 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
10-ethyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |
InChI |
InChI=1S/C13H11N3O3/c1-2-16-10-6-8(17)4-3-7(10)5-9-11(16)14-13(19)15-12(9)18/h3-6H,2H2,1H3,(H2,14,15,18,19) |
Clé InChI |
MBTIRBVOZNMJGS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-4-phenylbicyclo[2.2.1]heptane](/img/structure/B14425805.png)
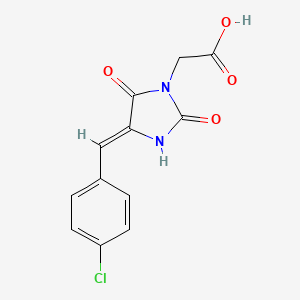
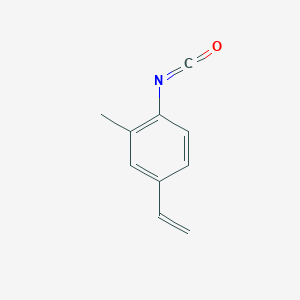
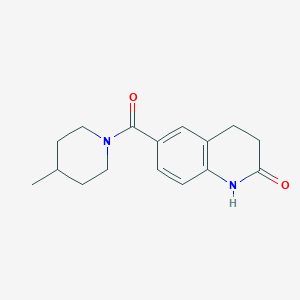
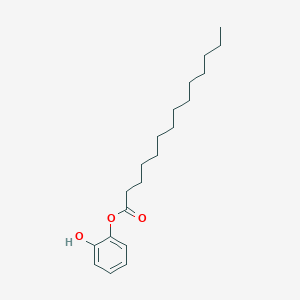
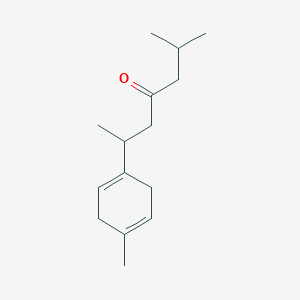
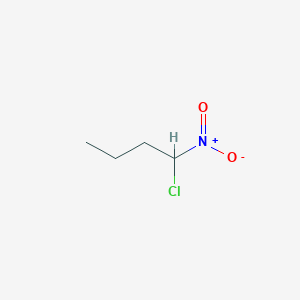
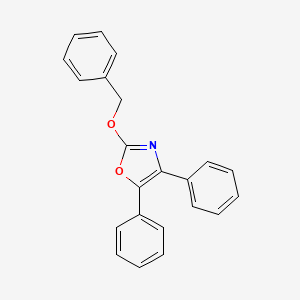
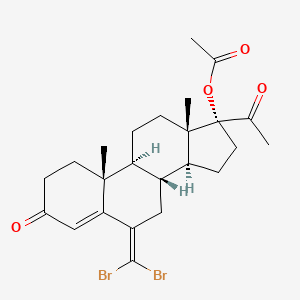
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
